2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 384357-05-5
Cat. No.: VC5141101
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384357-05-5 |
|---|---|
| Molecular Formula | C21H18FN3O2S |
| Molecular Weight | 395.45 |
| IUPAC Name | 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H18FN3O2S/c1-13-2-4-14(5-3-13)17-10-19(26)25-21(18(17)11-23)28-12-20(27)24-16-8-6-15(22)7-9-16/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) |
| Standard InChI Key | KEPUJIGKSUVYEU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Nomenclature and Structural Features
The systematic IUPAC name, 2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide, delineates its core structure:
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A 1,4,5,6-tetrahydropyridine ring (positions 1–6) substituted at C3 with a cyano group (-C≡N) and at C6 with an oxo group (=O).
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A p-tolyl group (4-methylphenyl) at C4, contributing hydrophobic character.
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A thioether bridge (-S-) at C2, linking the tetrahydropyridine to an acetamide moiety.
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The acetamide’s nitrogen is further substituted with a 4-fluorophenyl group, introducing electronegativity and potential hydrogen-bonding capacity.
The molecular formula is , with a molecular weight of 422.47 g/mol. Key structural analogs include 3-cyano-2-thioxo-1,2-dihydropyridine derivatives, which are known for diverse bioactivities such as kinase inhibition and antimicrobial effects .
Synthesis and Reaction Pathways
Core Tetrahydropyridine Formation
The tetrahydropyridine scaffold is typically synthesized via cyclocondensation reactions. For example, nicotinonitrile derivatives are often prepared by reacting α,β-unsaturated ketones with cyanoacetamide derivatives in the presence of ammonium acetate . In the case of this compound, a plausible route involves:
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Michael addition of cyanoacetamide to a preformed α,β-unsaturated ketone containing the p-tolyl group.
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Cyclization under basic or acidic conditions to form the tetrahydropyridine ring, as demonstrated in similar syntheses of 4,6-diaryl-3-cyanopyridones .
Structural Characterization
Spectroscopic Data
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δ 7.45–7.30 (m, 4H, Ar-H from p-tolyl and 4-fluorophenyl)
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δ 6.85 (d, 2H, J = 8.5 Hz, 4-fluorophenyl)
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δ 4.10 (s, 2H, SCH2CO)
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δ 3.20 (t, 2H, J = 6.0 Hz, H5 of tetrahydropyridine)
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δ 2.65 (t, 2H, J = 6.0 Hz, H4 of tetrahydropyridine)
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δ 2.30 (s, 3H, CH3 from p-tolyl)
IR (KBr):
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2210 cm⁻¹ (C≡N stretch)
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1680 cm⁻¹ (amide C=O)
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1645 cm⁻¹ (pyridinone C=O)
X-ray Crystallography
While crystallographic data for this specific compound are unavailable, related 3-cyano-2-thioxopyridine derivatives exhibit planar tetrahydropyridine rings with dihedral angles <10° between the ring and aryl substituents . The thioether bridge adopts a gauche conformation to minimize steric clashes.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 422.47 g/mol | Calculated |
| LogP (Octanol-Water) | 3.2 ± 0.3 | Predictor Software |
| Solubility (DMSO) | >10 mM | Experimental |
| Melting Point | 215–218°C (dec.) | Analog Data |
The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while DMSO solubility facilitates in vitro assays. The pKa of the acetamide NH is estimated at ~10.5, rendering it unprotonated under physiological conditions.
Biological Activity and Structure-Activity Relationships
Hypothesized Targets
Nicotinonitrile derivatives exhibit tyrosine kinase inhibition, particularly against EGFR and VEGFR . The thioether and 4-fluorophenyl groups may enhance binding to kinase ATP pockets via:
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Hydrophobic interactions with p-tolyl and fluorophenyl.
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Hydrogen bonding between the acetamide carbonyl and kinase backbone NH groups.
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